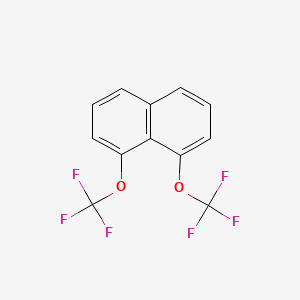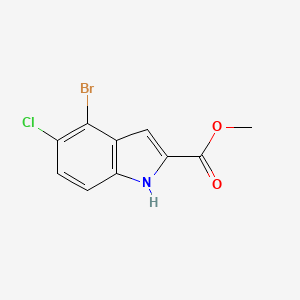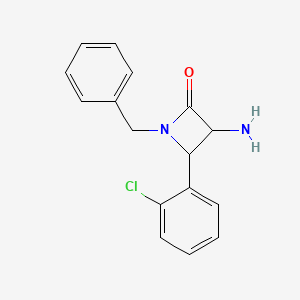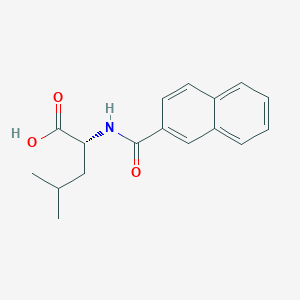
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol is an organic compound that features a chlorophenyl group and a quinolinyl group attached to an ethanol backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-quinolinecarboxaldehyde.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with the aldehydes to form the corresponding alcohol.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, affecting its behavior in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.
1-(4-Chlorophenyl)-2-(quinolin-2-yl)amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
1-(4-Chlorophenyl)-2-(quinolin-2-yl)ethanol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
38101-95-0 |
|---|---|
Molekularformel |
C17H14ClNO |
Molekulargewicht |
283.7 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C17H14ClNO/c18-14-8-5-13(6-9-14)17(20)11-15-10-7-12-3-1-2-4-16(12)19-15/h1-10,17,20H,11H2 |
InChI-Schlüssel |
UYZFQPINNBZUER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)
![tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15063235.png)
![Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B15063241.png)
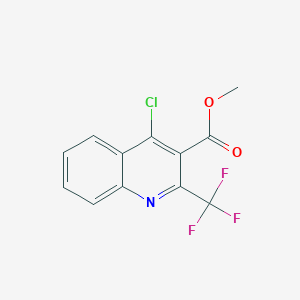
![8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15063248.png)
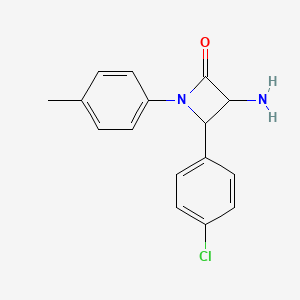
![N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15063257.png)
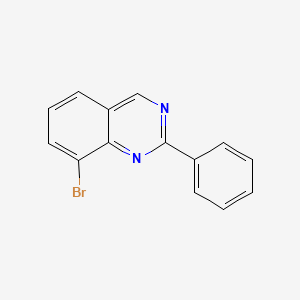
![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)
